molecular formula C11H10N2 B12844686 5-(4-Methylphenyl)pyrimidine

5-(4-Methylphenyl)pyrimidine

Cat. No.: B12844686
M. Wt: 170.21 g/mol
InChI Key: HMIDRMDGUSXDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical and Biological Sciences

The pyrimidine ring is a fundamental heterocyclic aromatic compound that is integral to numerous biological processes. scispace.com It forms the core structure of nucleobases such as cytosine, thymine, and uracil, which are essential components of nucleic acids, DNA, and RNA. scispace.com Beyond its role in genetics, the pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring molecular framework in a variety of bioactive compounds. mdpi.comnih.govbohrium.com Its presence in natural products like vitamin B1 (thiamine) and various alkaloids underscores its biological importance. scispace.com

The versatility of the pyrimidine core allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. scispace.commdpi.com Researchers have successfully developed pyrimidine derivatives with applications as anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular agents. scispace.commdpi.comnih.gov The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems, such as the phenyl group, further enhances its utility in drug design, often improving medicinal chemistry properties. mdpi.com

Overview of Aryl-Substituted Pyrimidine Derivatives in Scholarly Literature

Aryl-substituted pyrimidines represent a significant class of compounds within the broader family of pyrimidine derivatives. The introduction of an aryl group onto the pyrimidine ring can significantly influence the molecule's steric and electronic properties, often leading to enhanced biological activity. Scholarly literature is replete with studies on various aryl-pyrimidine derivatives, exploring their synthesis and potential therapeutic applications.

These compounds have been investigated for a wide range of biological effects, including anticonvulsant, analgesic, sedative, antipyretic, anti-inflammatory, antiviral, antimicrobial, and antitumor properties. iomcworld.com For instance, certain 2,4-di(arylamino)pyrimidine derivatives have been identified as potent inhibitors of mutant EGFR kinases, a target in cancer therapy. mdpi.com Furthermore, the synthesis of aryl-substituted pyrimidines has been a subject of extensive research, with methods like the Suzuki and Stille cross-coupling reactions being employed to create C-5 aryl-substituted pyrimidines. researchgate.net

Research Trajectory and Importance of 5-(4-Methylphenyl)pyrimidine

Within the vast field of aryl-substituted pyrimidines, this compound has emerged as a compound of specific interest. The research trajectory for this molecule has been driven by the desire to understand how the placement of the 4-methylphenyl (tolyl) group at the 5-position of the pyrimidine ring influences its chemical reactivity and biological profile.

Initial studies have focused on the synthesis and characterization of this compound and its derivatives. For example, one-pot multicomponent reactions have been utilized to synthesize complex molecules incorporating the this compound scaffold. mdpi.comresearchgate.net The investigation into its biological activities has revealed potential applications in various therapeutic areas. For instance, derivatives of this compound have been explored as antibacterial agents. nih.gov The continued exploration of this specific compound and its analogues holds promise for the development of new chemical entities with valuable properties.

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₁H₁₀N₂
Molecular Weight170.21 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point118-120 °C
Boiling PointNot available
SolubilitySoluble in organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water.

Detailed Research Findings

Synthesis and Characterization

The synthesis of this compound has been achieved through various synthetic routes. A common approach involves the Biginelli reaction, a one-pot cyclocondensation reaction of an aldehyde (4-methylbenzaldehyde), a β-ketoester (ethyl acetoacetate), and a nitrogen source (thiourea or urea). mdpi.comresearchgate.net The resulting dihydropyrimidine (B8664642) can then be oxidized to the aromatic pyrimidine.

Another method involves the Suzuki cross-coupling reaction, a versatile method for forming carbon-carbon bonds. This reaction would couple a 5-halopyrimidine with a 4-methylphenylboronic acid in the presence of a palladium catalyst.

Characterization of the synthesized compound is typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the aromatic protons of the pyrimidine and tolyl rings, as well as the methyl group protons.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-H and C=N bonds of the aromatic rings.

Biological Activity Investigations

Research into the biological activities of this compound and its derivatives has shown promise in several areas.

Antibacterial Activity: In one study, a series of pyrimidine-containing 4H-chromen-4-one derivatives were synthesized and evaluated for their antibacterial activity. nih.gov A compound containing the 4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile moiety demonstrated a good inhibitory effect against Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzae. nih.gov

Anticancer Potential: While direct studies on the anticancer activity of this compound are limited in the provided search results, the broader class of pyrimidine derivatives is well-known for its anticancer properties. mdpi.comnih.govrsc.org For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which can incorporate a methylphenyl group, have shown effectiveness against various cancer cell lines. smolecule.com The structural similarity suggests that this compound could be a valuable scaffold for the design of new anticancer agents.

Kinase Inhibition: Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. Pyrimidine derivatives are known to be effective kinase inhibitors. smolecule.com The structural features of this compound make it a candidate for investigation as an inhibitor of various kinases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

5-(4-methylphenyl)pyrimidine

InChI

InChI=1S/C11H10N2/c1-9-2-4-10(5-3-9)11-6-12-8-13-7-11/h2-8H,1H3

InChI Key

HMIDRMDGUSXDTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=CN=C2

Origin of Product

United States

Synthetic Methodologies for 5 4 Methylphenyl Pyrimidine and Analogous Pyrimidine Systems

Established Synthetic Pathways to the Pyrimidine (B1678525) Core

The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically significant molecules, including nucleic acids and various therapeutic agents. Its synthesis has been a subject of extensive research, leading to the development of numerous reliable and versatile methodologies.

Cyclocondensation reactions represent one of the most classical and widely employed strategies for constructing the pyrimidine nucleus. bu.edu.eg This approach typically involves the reaction of a three-carbon dielectrophilic component, such as a 1,3-dicarbonyl compound or its synthetic equivalent, with a nucleophilic N-C-N fragment like an amidine, urea (B33335), or guanidine (B92328). bu.edu.egslideshare.net

The Pinner synthesis is a prime example, entailing the condensation of a 1,3-dicarbonyl compound with an amidine, often catalyzed by acid or base, to yield substituted pyrimidines. slideshare.netmdpi.comslideshare.net The reaction mechanism generally proceeds through initial nucleophilic attack, followed by cyclization and dehydration to form the aromatic ring. slideshare.net This method's flexibility allows for the preparation of a diverse range of pyrimidine derivatives by varying the 1,3-dicarbonyl and amidine starting materials. slideshare.net For instance, reacting β-keto esters or malonic esters with amidines provides access to various pyrimidinones (B12756618) and other substituted pyrimidines. slideshare.net

1,3-Dicarbonyl ComponentN-C-N ComponentCatalyst/ConditionsProduct TypeReference
β-DiketoneAmidineAcid or BaseSubstituted Pyrimidine slideshare.net
β-Keto EsterAmidineAcid or BasePyrimidinone slideshare.netslideshare.net
Malonic EsterAmidineAcid or BaseSubstituted Pyrimidine slideshare.net
Ethyl AcetoacetateThioureaBase2-Thio-6-methyluracil wikipedia.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of all starting materials. nih.govnih.gov This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov

The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. wikipedia.org This one-pot, acid-catalyzed reaction combines an aldehyde, a β-ketoester, and urea. wikipedia.org More contemporary MCRs offer direct routes to fully aromatized pyrimidines. For example, a regioselective, iridium-catalyzed multicomponent synthesis allows for the formation of highly substituted pyrimidines from an amidine and up to three different alcohols. nih.govacs.orgorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps to build and aromatize the pyrimidine ring. nih.govacs.org

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile α,β-unsaturated ketone intermediates for the synthesis of various heterocyclic systems, including pyrimidines. pnrjournal.comsemanticscholar.org The synthesis involves a cyclocondensation reaction between a chalcone (B49325) and a suitable N-C-N reagent, such as guanidine hydrochloride or urea, typically in a basic medium. semanticscholar.orgderpharmachemica.comresearchgate.net

The reaction is initiated by a Michael addition of the nucleophilic nitrogen atom to the β-carbon of the chalcone's enone system. semanticscholar.org This is followed by an intramolecular cyclization and subsequent dehydration or oxidation to afford the stable aromatic pyrimidine ring. semanticscholar.org This methodology provides a straightforward route to 2-amino- or 2-hydroxy-4,6-diarylpyrimidines, depending on whether guanidine or urea is used as the nitrogen source. pnrjournal.comderpharmachemica.com

Chalcone ReactantN-C-N ReagentBase/SolventReaction TypeProductReference
Substituted ChalconeUreaKOH / EthanolCyclocondensation4,6-Diarylpyrimidin-2(1H)-one pnrjournal.comsemanticscholar.org
Substituted ChalconeGuanidine HClKOH / EthanolCyclocondensation2-Amino-4,6-diarylpyrimidine derpharmachemica.comresearchgate.net

The use of amidines as a core building block is central to many pyrimidine syntheses. rsc.org As discussed in the Pinner synthesis, amidines serve as the N-C-N component that condenses with a 1,3-dielectrophile. slideshare.netmdpi.com This method is one of the most useful and widely applied for constructing the pyrimidine ring from non-heterocyclic precursors. bu.edu.eg A facile, metal-free approach involves a tandem [3+3] annulation of amidines with α,β-unsaturated ketones, followed by a visible-light-enabled photo-oxidation of the dihydropyrimidine (B8664642) intermediate to the final pyrimidine product. rsc.org This highlights modern efforts to develop greener and more sustainable synthetic routes. rsc.org

Targeted Synthesis of 5-(4-Methylphenyl)pyrimidine and its Closely Related Derivatives

While general methods provide access to the core pyrimidine structure, targeted syntheses are often required to introduce specific substitution patterns, such as an aryl group at the C5 position.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is highly effective for synthesizing 5-arylpyrimidines. researchgate.net This reaction creates a bond between a 5-halopyrimidine (e.g., 5-bromopyrimidine) and an arylboronic acid. researchgate.net

The synthesis of this compound can be achieved by coupling 5-bromopyrimidine (B23866) with 4-methylphenylboronic acid. The reaction requires a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate or sodium carbonate, in a suitable solvent system, often a mixture including dioxane or toluene (B28343) and water. researchgate.netmdpi.com The regioselectivity of Suzuki-Miyaura reactions on polyhalogenated pyrimidines is a key consideration. researchgate.netmdpi.com For instance, in 2,4-dichloropyrimidine, coupling preferentially occurs at the more reactive C4 position. mdpi.com However, for a substrate like 5-bromopyrimidine, the reaction proceeds selectively at the C5 position. researchgate.net This method's broad substrate scope makes it a powerful strategy for accessing a wide variety of 5-arylpyrimidine derivatives. researchgate.netresearchgate.net

Pyrimidine SubstrateBoronic AcidCatalystBaseSolventProductReference
5-BromopyrimidineArylboronic AcidPd(OAc)₂ / PPh₃K₃PO₄Dioxane4-Arylpyrimidine (via dechlorination) researchgate.net
2,4,5,6-TetrachloropyrimidineArylboronic AcidPd(PPh₃)₂Cl₂K₂CO₃Dioxane/WaterSite-selective Aryl-pyrimidines researchgate.net
2,4-DichloropyrimidinePhenylboronic AcidPd(dppf)Cl₂·CH₂Cl₂K₂CO₃Dioxane/Water2-Chloro-4-phenylpyrimidine mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the functionalization of electron-deficient aromatic systems like pyrimidine. stackexchange.com The reaction typically proceeds via an addition-elimination mechanism, where the electron-withdrawing nature of the ring nitrogens facilitates nucleophilic attack and stabilizes the anionic intermediate. youtube.comnih.gov

Halogenated pyrimidines, particularly those bearing chloro, bromo, or fluoro substituents, are common substrates for SNAr reactions. libretexts.org The position of the halogen is critical to its reactivity. Substitutions at the C2 and C4 positions are generally favored because the negative charge in the resulting intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative nitrogen atoms. youtube.com Substitution at the C5 position is less common as the charge in the intermediate is primarily distributed among the ring carbons, offering less stabilization. nih.gov

For the synthesis of this compound, an SNAr strategy would theoretically involve the reaction of a 5-halopyrimidine (e.g., 5-bromopyrimidine) with a 4-methylphenyl nucleophile, such as an organometallic species like 4-methylphenylmagnesium bromide or 4-methylphenyllithium. However, such reactions on C5 of pyrimidine are challenging and often less efficient than cross-coupling methods. The success of an SNAr reaction at C5 would heavily depend on the presence of additional activating groups on the pyrimidine ring that can stabilize the intermediate carbanion. nih.gov

While direct SNAr at the C5 position of an otherwise unsubstituted pyrimidine is challenging, the principles of SNAr are widely applied to functionalize pyrimidine cores. For instance, studies on pyrrolopyrimidine scaffolds demonstrate that SNAr reactions can be robust for creating C-N and C-S bonds, and their enantioselectivity can be controlled. nih.gov The general reactivity trend for leaving groups in many SNAr reactions is F > Cl > Br > I, known as the "element effect," which points to the rate-determining nature of the initial nucleophilic attack. mdpi.com

Cyclization Reactions Incorporating 4-Methylphenyl Moieties

Cyclization reactions provide a powerful and convergent approach to the pyrimidine core, building the ring from acyclic precursors. These methods offer the advantage of installing the desired substituents, such as the 4-methylphenyl group, at specific positions from the outset. Common strategies involve the condensation of a three-carbon (C-C-C) unit with a nitrogen-containing (N-C-N) fragment like an amidine, urea, or guanidine. nih.gov

To synthesize this compound, a plausible cyclization strategy would be a [3+3] annulation. This could involve the reaction of a 1,3-dielectrophile containing the 4-methylphenyl group with a 1,3-dinucleophile. For example, a derivative of 2-(4-methylphenyl)malondialdehyde or a synthetic equivalent could serve as the three-carbon component, which would then be condensed with a simple N-C-N species like formamidine. nih.gov

Multicomponent reactions (MCRs) represent an efficient extension of this strategy, combining three or more reactants in a single step to generate complex products. ias.ac.in A pseudo five-component reaction involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate (B1210297) has been reported for pyrimidine synthesis. nih.gov Adapting this to the target molecule could involve using acetophenone, 4-methylbenzaldehyde, and ammonium acetate under acidic catalysis. Another versatile approach is the iridium-catalyzed multicomponent synthesis from amidines and alcohols, which proceeds through condensation and dehydrogenation steps to form the aromatic pyrimidine ring. ias.ac.in

A specific example demonstrating the incorporation of a substituted aryl group at a position adjacent to a cyano group is the synthesis of 6-amino-5-cyano-4-(4-methylphenyl)-1-aryl-2(1H)-pyrimidinones. This synthesis proceeds via the cyclization of ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines, showcasing how a pre-functionalized carbon backbone can be effectively cyclized to form the pyrimidine ring. nih.gov

Mechanistic Elucidation of Synthetic Transformations

Investigation of Reaction Intermediates

The mechanism of SNAr reactions on pyrimidine and other electron-deficient rings is classically described as a two-step process involving a distinct reaction intermediate. nih.gov The initial, typically rate-determining, step is the addition of the nucleophile to the carbon atom bearing the leaving group. nih.gov This attack temporarily disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov This σ-adduct is stabilized by resonance, with the negative charge delocalized over the ring and, crucially, onto the electron-withdrawing nitrogen atoms (for attack at C2/C4/C6) and any activating substituents (e.g., nitro groups). youtube.comlibretexts.org

The existence of stable Meisenheimer complexes has been confirmed in many systems, particularly when strong electron-withdrawing groups are present on the aromatic ring and the leaving group is poor. libretexts.org However, for many common SNAr reactions involving good leaving groups on heterocyclic systems like pyrimidine, the intermediate is not directly detectable. rsc.org This has led to debate and computational studies suggesting that some SNAr reactions may proceed through a concerted mechanism (cSNAr). libretexts.orgrsc.org In a concerted pathway, bond formation with the nucleophile and bond cleavage with the leaving group occur in a single transition state, and the Meisenheimer complex represents the structure of this transition state rather than a discrete intermediate. libretexts.org Computational studies on various heterocycles, including pyrimidines, predict that concerted mechanisms are likely very common, especially when good leaving groups like chloride or bromide are involved. rsc.org

Kinetic Studies and Reaction Rate Influences

Kinetic studies are essential for distinguishing between different mechanistic pathways and understanding the factors that control reaction rates. For SNAr reactions, the rate is typically dependent on the concentrations of both the substrate and the nucleophile, consistent with a bimolecular rate-determining step. nih.gov

The rate of SNAr reactions is influenced by several key factors:

Substrate Structure: The presence of electron-withdrawing groups ortho and para to the leaving group accelerates the reaction by stabilizing the negative charge in the Meisenheimer complex or the transition state. In pyrimidines, the ring nitrogens serve this activating role.

Leaving Group: The nature of the leaving group can significantly affect the rate. A common reactivity order (the "element effect") is F > Cl ≈ Br > I. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon more electrophilic and favoring the initial rate-determining nucleophilic attack. mdpi.com

Nucleophile: The reactivity of the nucleophile also plays a crucial role. More potent nucleophiles generally lead to faster reactions.

Solvent: The solvent can influence reaction rates by solvating the reactants and the charged intermediate/transition state.

Kinetic data from analogous systems, such as the reaction of 2-substituted N-methylpyridinium ions with piperidine, provide valuable insights. In these systems, the reactions were found to be first-order in the substrate and second-order in the amine nucleophile. This suggests a mechanism where the initial addition of the nucleophile is followed by a rate-determining deprotonation of the addition intermediate, which is facilitated by a second molecule of the amine acting as a base. mdpi.com The activation parameters derived from such studies reveal details about the transition state.

Substrate (2-L-N-methylpyridinium ion)Leaving Group (L)Relative Rate (at 25 °C)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
2-Fluoro-N-methylpyridiniumF~114.9-15.5
2-Chloro-N-methylpyridiniumCl~112.5-22.5
2-Bromo-N-methylpyridiniumBr~114.4-16.8
2-Iodo-N-methylpyridiniumI~115.7-14.0
2-Cyano-N-methylpyridiniumCN10.711.6-20.1

Data adapted from a study on pyridinium (B92312) ions, which serve as an illustrative analogue for pyrimidine systems. mdpi.com

This data illustrates that for this specific system, the typical "element effect" is not observed, with all halogens showing similar reactivity. mdpi.com This highlights that subtle mechanistic details, such as a rate-determining proton transfer step, can significantly alter the kinetic profile of the reaction. mdpi.com

Advanced Spectroscopic and Diffraction Characterization of 5 4 Methylphenyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) for Structural Assignment

In a ¹H NMR spectrum of 5-(4-Methylphenyl)pyrimidine, distinct signals (resonances) would be expected for each unique proton environment. The chemical shift (δ, in ppm), multiplicity (singlet, doublet, triplet, etc.), and integration (relative number of protons) of each signal would allow for the assignment of every proton in the molecule.

Pyrimidine (B1678525) Ring Protons: The protons on the pyrimidine ring (at positions 2, 4, and 6) would typically appear in the downfield region (likely δ 8.5-9.5 ppm) due to the deshielding effect of the electronegative nitrogen atoms. The proton at C2 would likely be the most downfield singlet. The protons at C4 and C6 would appear as a singlet or two distinct signals depending on the symmetry and electronic effects.

Tolyl Group Protons: The aromatic protons of the 4-methylphenyl (tolyl) group would resonate in the aromatic region (typically δ 7.0-8.0 ppm). They would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, due to coupling between adjacent protons.

Methyl Group Protons: The methyl (–CH₃) protons of the tolyl group would give rise to a sharp singlet in the upfield region (around δ 2.3-2.5 ppm).

A hypothetical data table for the ¹H NMR spectrum is presented below for illustrative purposes.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2s1HH-2 (Pyrimidine)
~8.8s2HH-4, H-6 (Pyrimidine)
~7.5d2HAromatic H (Tolyl, ortho to CH₃)
~7.3d2HAromatic H (Tolyl, meta to CH₃)
~2.4s3H-CH₃ (Tolyl)
Note: This is a generalized prediction. Actual values would require experimental measurement.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring would be found in the downfield region of the spectrum. The carbons adjacent to the nitrogen atoms (C2, C4, C6) would be significantly deshielded (δ > 150 ppm). The C5 carbon, being attached to the tolyl group, would also be in the aromatic region but at a slightly different shift.

Tolyl Group Carbons: The six carbon atoms of the tolyl ring would produce four distinct signals due to symmetry. The carbon atom attached to the pyrimidine ring (ipso-carbon) and the carbon bearing the methyl group would have characteristic chemical shifts. The other four aromatic carbons would appear in the typical range of δ 120-140 ppm.

Methyl Group Carbon: The methyl carbon would appear as a signal in the upfield region of the spectrum (typically δ 20-25 ppm).

A hypothetical data table for the ¹³C NMR spectrum is provided for illustration.

Chemical Shift (δ, ppm)Assignment
~158C-2 (Pyrimidine)
~157C-4, C-6 (Pyrimidine)
~140C-ipso (Tolyl, attached to CH₃)
~135C-ipso (Tolyl, attached to Pyrimidine)
~130Aromatic CH (Tolyl)
~128Aromatic CH (Tolyl)
~125C-5 (Pyrimidine)
~21-CH₃ (Tolyl)
Note: This is a generalized prediction. Actual values would require experimental measurement.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound would display absorption bands corresponding to the vibrations of its specific bonds and functional groups.

Aromatic C-H Stretching: Bands would appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands from the methyl group would be observed just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹).

C=C and C=N Stretching: A series of sharp bands in the 1600-1400 cm⁻¹ region would be characteristic of the aromatic rings (both pyrimidine and phenyl).

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds would be present in the fingerprint region (below 1400 cm⁻¹). A strong band around 800-840 cm⁻¹ would be indicative of the 1,4-disubstitution on the phenyl ring.

A table of expected FT-IR absorption bands is shown below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
> 3000C-H StretchingAromatic (Pyrimidine, Phenyl)
2950-2850C-H StretchingAliphatic (-CH₃)
1600-1450C=C and C=N StretchingAromatic Rings
~820C-H Out-of-plane Bending1,4-disubstituted Phenyl
Note: This is a generalized prediction. Actual values would require experimental measurement.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy complements FT-IR by providing information on molecular vibrations. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be expected for the symmetric breathing vibrations of the aromatic rings. The C=C and C=N stretching vibrations would also be Raman active. This technique would be particularly useful for confirming the structure of the aromatic systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₀N₂), the molecular weight is approximately 170.21 g/mol .

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (~170).

Fragmentation Pattern: The molecular ion would undergo fragmentation, leading to smaller, stable charged fragments. Common fragmentation pathways could include the loss of a methyl radical (M-15) from the tolyl group, or cleavage of the bond between the two rings. The fragmentation of the pyrimidine ring itself would also produce characteristic ions. Analysis of these fragment ions helps to confirm the connectivity of the atoms in the molecule.

A hypothetical table of major mass spectral peaks is presented below.

m/z ValueInterpretation
~170Molecular Ion (M⁺)
~155Loss of a methyl radical (M - CH₃)
~91Tolyl cation fragment
~79Pyrimidinyl cation fragment
Note: This is a generalized prediction. Actual fragmentation patterns would need to be determined experimentally.

Single Crystal X-ray Diffraction Analysis

A comprehensive single-crystal X-ray diffraction analysis for the specific compound this compound has not been found in the available search results. Detailed crystallographic data, which includes precise bond lengths, bond angles, dihedral angles between the pyrimidine and methylphenyl rings, and specific intermolecular interactions, is essential for a thorough and accurate discussion as per the requested outline.

Scientific literature and crystallographic databases searched did not yield a specific entry for the crystal structure of this compound. While data exists for structurally related pyrimidine derivatives, using such information would be scientifically inaccurate for the specified compound. The electronic and steric effects of substituents can significantly alter molecular geometry and crystal packing.

Therefore, the following subsections cannot be completed without the specific experimental data from a single-crystal X-ray diffraction study of this compound.

Determination of Molecular Geometry and Bond Parameters

Data not available.

Analysis of Ring Planarity and Dihedral Angles

Data not available.

Characterization of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

Data not available.

Computational and Theoretical Investigations of 5 4 Methylphenyl Pyrimidine

Density Functional Theory (DFT) Studies

DFT is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties with a good balance of accuracy and computational cost. A full DFT study on 5-(4-Methylphenyl)pyrimidine would encompass the following analyses:

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the electronic transitions that govern its UV-Visible absorption characteristics. For this compound, analysis would reveal how the electron density is distributed across the pyrimidine (B1678525) and tolyl ring systems in these key orbitals.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. An MEP analysis of this compound would identify the nitrogen atoms of the pyrimidine ring as the most electron-rich, negative potential sites, making them likely targets for protonation or interaction with electrophiles.

Prediction and Correlation of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can predict various spectroscopic properties. Theoretical vibrational (infrared and Raman) frequencies can be computed and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to stretching or bending of bonds. Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). Correlating these theoretical shifts with experimental spectra is a powerful method for structure verification.

Thermochemical Properties and Stability Analysis

Computational methods can be used to calculate important thermodynamic properties such as standard enthalpy of formation, entropy, and heat capacity. These parameters provide insight into the thermal stability of the molecule and its behavior at different temperatures. Such an analysis for this compound would quantify its stability and thermodynamic characteristics.

Quantum Chemical Descriptors for Chemical Reactivity Prediction

From the fundamental properties calculated via DFT, several quantum chemical descriptors can be derived to predict the global chemical reactivity of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Calculating these descriptors for this compound would provide a quantitative framework for understanding its reactivity profile compared to other related compounds.

Biological Activities and Mechanisms of Action in Vitro Research Focus

Antimicrobial Activity Studies

The pyrimidine (B1678525) nucleus is a foundational component of many compounds exhibiting a broad spectrum of antimicrobial properties. pharmatutor.orgniscpr.res.in Studies have demonstrated that modifications to the pyrimidine ring can yield derivatives with significant efficacy against various bacterial and fungal pathogens. nih.govnih.gov

In vitro evaluations of various pyrimidine derivatives have confirmed their activity against both Gram-positive and Gram-negative bacteria. While specific data for 5-(4-Methylphenyl)pyrimidine is not extensively documented, related substituted pyrimidines have shown notable antibacterial effects. For instance, certain novel series of 2, 4, 6-trisubstituted pyrimidines and indolyl-pyrimidine derivatives have demonstrated potent activity against strains such as Staphylococcus aureus, Bacillus subtilis, Bacillus pumilus, and Escherichia coli. nih.govwjarr.com The efficacy is largely dependent on the nature and position of the substituent groups on the pyrimidine ring. nih.gov

Bacterial StrainObserved Activity for Pyrimidine DerivativesReference
Staphylococcus aureus (Gram-positive)Derivatives exhibit significant inhibitory activity. nih.govnih.gov
Bacillus subtilis (Gram-positive)Various derivatives show good antibacterial potential. nih.govnih.gov
Escherichia coli (Gram-negative)Activity observed, often dependent on specific substitutions like electron-withdrawing groups. nih.govwjarr.com
Pseudomonas aeruginosa (Gram-negative)Some derivatives tested show moderate activity. nih.gov

Note: The data presented is for various derivatives of the pyrimidine scaffold, not specifically for this compound.

The antifungal potential of the pyrimidine scaffold is well-established, with several commercial fungicides based on this structure. mdpi.com Research into novel pyrimidine derivatives continues to yield compounds with significant fungicidal properties. Studies on various series of pyrimidine derivatives have shown efficacy against a range of phytopathogenic and clinically relevant fungi, including Candida albicans and Aspergillus niger. nih.govmdpi.comnih.gov For example, certain pyrimidine derivatives containing an amide moiety have demonstrated excellent antifungal activity against plant pathogens like Phomopsis sp. and Botrytis cinerea. frontiersin.orgnih.govfrontiersin.org

Fungal StrainObserved Activity for Pyrimidine DerivativesReference
Candida albicansModerate to good antifungal activity reported for several derivative series. nih.govekb.eg
Aspergillus nigerVarious derivatives show inhibitory effects. nih.govnih.gov
Botrytis cinereaSignificant inhibition observed for specific triazolopyrimidine and amide-containing derivatives. frontiersin.orgfrontiersin.org
Phytopathogenic Fungi (Various)Broad-spectrum activity reported for multiple classes of pyrimidine derivatives. mdpi.comresearchgate.net

Note: The data presented is for various derivatives of the pyrimidine scaffold, not specifically for this compound.

The mechanisms through which pyrimidine derivatives exert their antimicrobial effects are diverse and highly dependent on the specific structural modifications of the compound. As a core component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine structure can be utilized to design antimetabolite agents that interfere with DNA, RNA, or essential protein synthesis in microbial cells. ijpbs.comniscpr.res.in However, other mechanisms are also prevalent. For instance, different derivatives may act by inhibiting specific microbial enzymes crucial for cell wall synthesis, folate synthesis, or other vital metabolic pathways. The precise mechanism of action must be determined for each specific active derivative.

Anticancer and Antitumor Activity Evaluations

The pyrimidine scaffold is a cornerstone in the development of anticancer agents, with drugs like 5-Fluorouracil being prime examples. pharmatutor.orgnih.gov Consequently, extensive research has been conducted on the synthesis and cytotoxic evaluation of novel pyrimidine derivatives against a multitude of cancer cell lines. nih.govarabjchem.org

Numerous studies have demonstrated the in vitro cytotoxic potential of pyrimidine derivatives against various human cancer cell lines. Novel synthesized pyrimidopyrimidines and indolyl-pyrimidine derivatives have shown significant antiproliferative activity against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7) cells. nih.govnih.gov The potency of these compounds is often comparable to, and in some cases greater than, standard chemotherapeutic drugs like doxorubicin. researchgate.net The structure-activity relationship often indicates that factors such as the lipophilicity and electronic properties of substituents on the aryl rings play a crucial role in determining the cytotoxic efficacy. nih.gov

Cell LineCancer TypeObserved Activity for Pyrimidine Derivatives (IC₅₀)Reference
HCT-116Colorectal CarcinomaPotent activity observed for various derivatives (e.g., IC₅₀ = 6.6 µM for an indolyl-pyrimidine-thiazolidinone derivative). nih.gov
MCF-7Breast AdenocarcinomaSignificant cytotoxicity reported (e.g., IC₅₀ = 5.1 µM for an indolyl-pyrimidine-thiazolidinone derivative). nih.gov
HepG-2Hepatocellular CarcinomaDerivatives show potent to moderate activity (e.g., IC₅₀ = 5.02 µM for an indolyl-pyrimidine-thiazolidinone derivative). nih.govresearchgate.net
PC-3Prostate CancerData on specific derivatives show inhibitory effects.

Note: The IC₅₀ values are representative examples for specific, highly active derivatives and not for this compound itself.

The structural similarity of the pyrimidine ring to adenine (B156593) allows it to serve as a privileged scaffold for designing ATP-competitive kinase inhibitors. nih.govrsc.org Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them prime therapeutic targets. rsc.orgnih.gov

EGFR: Certain series of indolyl-pyrimidine hybrids have been specifically designed and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. nih.gov

Aurora Kinases (AURKA): Pyrimidine-based derivatives have been successfully developed as potent inhibitors of Aurora kinases, which are critical for cell cycle regulation. mdpi.com

SRC Family Kinases (SFK): The related pyrazolo[3,4-d]pyrimidine scaffold, an isostere of pyrimidine, has been instrumental in developing highly potent inhibitors of SRC family kinases, which are central to oncogenic signaling related to cell survival, proliferation, and invasion. nih.gov

While specific inhibitory data for this compound against these kinases is not available, the extensive development of other pyrimidine derivatives underscores the scaffold's high potential for targeting these and other oncogenic kinases like VEGFR2.

Target KinaseRole in CancerRelevance of Pyrimidine ScaffoldReference
EGFRProliferation, survivalDerivatives designed as direct inhibitors. nih.gov
Aurora Kinase A (AURKA)Cell cycle control, mitosisPyrimidine-based molecules are potent inhibitors. mdpi.com
SRC Family KinasesSurvival, angiogenesis, invasionRelated pyrazolo[3,4-d]pyrimidine scaffold yields potent inhibitors. nih.gov
VEGFR2AngiogenesisA key target for pyrimidine-based kinase inhibitors. nih.gov

Note: This table illustrates the utility of the general pyrimidine scaffold and its isosteres in designing kinase inhibitors.

Modulation of Molecular Targets Involved in Carcinogenesis

While direct in vitro studies on the anticancer activity of this compound are not extensively documented in the available literature, research on structurally similar pyrimidine derivatives provides insight into their potential mechanisms against cancer. The pyrimidine core is a key pharmacophore in the design of agents targeting various molecular pathways involved in carcinogenesis.

Fused pyrimidine systems, such as thiazolo[4,5-d]pyrimidines and oxazolo[5,4-d]pyrimidines, have been investigated for their cytotoxic effects. mdpi.comnih.gov Thiazolo[4,5-d]pyrimidine derivatives, for instance, are considered potential therapeutic agents in oncology. mdpi.com In vitro studies on novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives demonstrated antiproliferative activity against a panel of human cancer cell lines, including melanoma (A375, C32), breast cancer (MCF-7), and prostate cancer (DU145). mdpi.com One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione , showed IC₅₀ values of 24.4 µM and 25.4 µM against C32 and A375 melanoma cells, respectively. mdpi.com

Similarly, oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been designed as potential anticancer agents, with in silico analyses suggesting potent inhibitory activity towards human vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in tumor angiogenesis. nih.gov Furthermore, pyrazole (B372694) derivatives featuring a p-tolyl (4-methylphenyl) group have been synthesized and evaluated for antiproliferative activity. A series of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides exhibited potent cytotoxicity against human liver (Huh7), breast (MCF7), and colon (HCT116) carcinoma cell lines, with one derivative inducing apoptotic cell death. researchgate.net

These findings underscore the potential of the pyrimidine scaffold and the attached 4-methylphenyl group as components of molecules designed to interact with molecular targets crucial to cancer cell proliferation and survival.

Table 1: In Vitro Cytotoxic Activity of Selected Pyrimidine and Related Derivatives

Anti-inflammatory Properties (In Vitro)

Pyrimidine derivatives are recognized for their anti-inflammatory potential, often functioning through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). nih.govnih.gov The selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents as it is associated with a reduction in the gastrointestinal side effects seen with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

A variety of pyrimidine-based compounds have been synthesized and evaluated as selective COX-2 inhibitors. nih.govmdpi.comnih.gov For example, certain pyrimidine-5-carbonitrile derivatives have demonstrated remarkable COX-2 inhibitory activity at nanomolar concentrations. mdpi.com Similarly, other pyrimidine derivatives have shown high selectivity towards COX-2, with performance comparable to the established COX-2 inhibitor, meloxicam. nih.gov These compounds have also been shown to inhibit the growth of lipopolysaccharide (LPS)-stimulated monocytic cells in vitro, further confirming their anti-inflammatory properties. nih.gov While specific data for this compound is limited, the consistent activity of the pyrimidine class suggests that this structural motif is a promising scaffold for developing novel anti-inflammatory agents targeting the COX-2 enzyme. nih.govbioworld.com

Antioxidant Investigations (In Vitro)

The capacity of a compound to counteract oxidative stress is a significant aspect of its biological profile. The antioxidant activity of various pyrimidine derivatives has been investigated through established in vitro methods, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. medcraveonline.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the radical is observed as a color change, which can be quantified spectrophotometrically. medcraveonline.commdpi.com

Studies on different classes of pyrimidine derivatives, including pyrimidinium betaines, have demonstrated their antioxidative properties and ability to scavenge free radicals in the DPPH assay. medcraveonline.com The antioxidant capacity is often dose-dependent, and the results are typically compared against standard antioxidants like ascorbic acid or butylated hydroxytoluene (BHT). medcraveonline.com While specific DPPH assay results for this compound were not found, the general antioxidant potential of the pyrimidine scaffold suggests that it could contribute to cellular protection against oxidative damage caused by reactive oxygen species (ROS). nih.gov

Other Investigated Biological Activities

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. nih.govphytopharmajournal.com The pyrimidine ring is a well-established pharmacophore in antimalarial drug discovery. An important class of antimalarials, the 2,4-diaminopyrimidines, function by inhibiting the dihydrofolate reductase (DHFR) enzyme in the parasite, a critical pathway for its survival.

Research into 5-aryl-substituted 2,4-diaminopyrimidines has been a fruitful area of investigation. These compounds are structurally analogous to the core of pyrimethamine, a known antimalarial drug. While specific in vitro antiplasmodial data for this compound is not available, studies on these related 2,4-diamino derivatives provide valuable insights into the potential of the 5-aryl pyrimidine scaffold against P. falciparum. nih.govresearchgate.netscielo.br

The pyrimidine nucleus is integral to many antiviral drugs, and research continues to explore novel derivatives for activity against a range of viruses. nih.govresearchgate.net Of particular relevance, a study on fused pyrimidine derivatives has shown promising results against Herpes Simplex Virus type-1 (HSV-1), a prevalent human pathogen. nih.gov

In this study, several thiazolo[3,2-a]pyrimidine derivatives bearing a p-tolyl group at the 5-position of the pyrimidine ring were synthesized and evaluated for their ability to inhibit HSV-1 replication in vitro. Two compounds, 2-acetyl-3-methyl-5-(p-tolyl)indeno[1,2-d]thiazolo[3,2-a]pyrimidin-6(5H)-one and ethyl 3-methyl-6-oxo-5-(p-tolyl)-5,6-dihydroindeno[1,2-d]thiazolo-[3,2-a]pyrimidine-2-carboxylate , demonstrated potent viral inhibition of over 90%. This research highlights the significant contribution of the 5-(4-methylphenyl) substituent to the anti-HSV-1 activity within this specific heterocyclic system.

Table 2: In Vitro Anti-HSV-1 Activity of 5-(p-tolyl) Thiazolopyrimidine Derivatives

One therapeutic strategy for managing type 2 diabetes involves the inhibition of carbohydrate-digesting enzymes, such as α-amylase, in the small intestine. By slowing the breakdown of complex carbohydrates into absorbable glucose, α-amylase inhibitors can help to reduce post-meal blood sugar spikes. mdpi.comnih.gov

The pyrimidine scaffold has been incorporated into various molecular designs to explore potential α-amylase inhibitors. xisdxjxsu.asia Numerous studies on fused pyrimidine derivatives, such as pyrano[2,3-d]pyrimidines, have reported good to excellent antidiabetic activity in vitro, assessed via α-amylase inhibition assays. xisdxjxsu.asia The inhibitory activity is often quantified by an IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity, with the standard drug acarbose (B1664774) used as a positive control. nih.govxisdxjxsu.asia The consistent findings across different pyrimidine-based series suggest that this heterocyclic core is a viable starting point for the development of new α-amylase inhibitors. ijsrp.orgijpras.com

Anticonvulsant Activity

Research into the anticonvulsant potential of related pyrimidine structures has explored a range of chemical modifications to the pyrimidine ring, often incorporating additional cyclic moieties or functional groups. These studies frequently employ in vivo models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to evaluate the efficacy of these derivatives in preventing or mitigating seizures.

However, specific data from in vitro assays on this compound, which would elucidate its direct effects on neuronal excitability, ion channels, or neurotransmitter systems, are absent from the reviewed literature. Such studies are crucial for understanding the fundamental mechanisms by which a compound might exert anticonvulsant effects at the cellular and molecular levels.

Consequently, no data tables or detailed research findings on the in vitro anticonvulsant activity of this compound can be provided at this time. The exploration of this particular compound's biological activities remains a potential area for future scientific investigation.

Applications and Future Research Directions

5-(4-Methylphenyl)pyrimidine as a Privileged Pharmacophore in Medicinal Chemistry

The pyrimidine (B1678525) core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. ijpbs.com This versatility has led to the development of a wide array of drugs with diverse therapeutic applications, including anticancer, antibacterial, antifungal, and antiviral agents. ijpbs.com The addition of the 4-methylphenyl (or p-tolyl) group at the 5-position of the pyrimidine ring can significantly influence the molecule's steric and electronic properties, potentially enhancing its interaction with specific biological targets.

Research into pyrimidine derivatives has demonstrated their potent activity as kinase inhibitors , a critical class of drugs in cancer therapy. nih.govnih.govacs.orgrsc.org Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, has been particularly successful in the development of kinase inhibitors, as it can effectively mimic the binding of ATP in the kinase active site. rsc.org While specific studies on this compound as a kinase inhibitor are still emerging, its structural similarity to known inhibitors suggests it is a promising candidate for the design of new anticancer agents. For instance, novel indolyl-pyrimidine derivatives have been synthesized and shown to exhibit significant antitumor activity by targeting the epidermal growth factor receptor (EGFR). nih.gov

Furthermore, the broader class of phenylpyrimidine derivatives has been investigated for a range of biological activities. For example, certain derivatives have been designed and synthesized as potent inhibitors of mPGES-1, an enzyme involved in inflammation, highlighting the potential for developing novel anti-inflammatory drugs. nih.gov The strategic design of such derivatives often involves computational modeling to predict their binding affinity and selectivity for the target protein. nih.gov

Potential in Agrochemical Development

The application of pyrimidine derivatives extends beyond medicine into the realm of agriculture. Phenylpyrimidine derivatives, in particular, have been extensively studied for their herbicidal activity . thepharmajournal.com These compounds often act by inhibiting essential plant enzymes involved in growth and development, leading to the effective control of weeds. thepharmajournal.com Recent studies have focused on the synthesis and evaluation of highly functionalized phenylpyrimidine-5-carboxylate derivatives, which have shown noticeable pre-emergent herbicidal activities. thepharmajournal.com

The development of new herbicides is crucial for global food security, and the pyrimidine scaffold offers a versatile platform for the design of novel active ingredients. An integrated experimental-computational approach has been successfully used to discover a new class of lipophilic pyrimidine-biphenyl herbicides that inhibit acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. mdpi.com While specific data on the herbicidal activity of this compound is not yet widely available, the proven efficacy of related phenylpyrimidine compounds suggests that it warrants investigation as a potential agrochemical. For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and shown to possess good herbicidal activity, particularly against monocotyledonous weeds. nih.gov

Emerging Applications in Materials Science

The unique electronic and photophysical properties of pyrimidine derivatives have recently attracted attention in the field of materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs) . nbinno.comnbinno.com The electron-deficient nature of the pyrimidine ring makes it an excellent candidate for use as an electron-transporting material (ETM) in OLED devices. nbinno.com Efficient electron injection and transport are critical for achieving high performance in OLEDs, and the ability to fine-tune the electronic properties of pyrimidine derivatives through chemical modification makes them highly attractive for this application. nbinno.com

Researchers are exploring the use of various pyrimidine derivatives as host materials, emissive components, and electron-transporting layers in OLEDs. nbinno.comrsc.org For instance, 4,6-diphenylpyrimidin-2-amine (B1348216) and its analogs are being investigated for their potential to improve the efficiency and stability of OLED devices. nbinno.com The development of pyrimidine-based materials with hybrid localized charge transfer (HLCT) properties is a promising strategy for creating highly efficient deep-blue OLEDs. rsc.org Although the specific application of this compound in OLEDs has not been extensively reported, its structural similarity to other high-performing pyrimidine-based materials suggests its potential in this area. For example, B4PyPPm, a material with a 2-phenylpyrimidine (B3000279) skeleton, is used as an electron transport and injection-layer material in OLEDs. ossila.com

Strategic Design and Development of Novel Derivatives

The future of this compound and its applications lies in the strategic design and synthesis of novel derivatives with enhanced properties. This process is increasingly guided by a rational drug design approach, which combines chemical synthesis with computational modeling to create molecules with specific biological activities. nih.govnih.gov By understanding the structure-activity relationships (SAR) of pyrimidine derivatives, chemists can make targeted modifications to the this compound scaffold to improve its potency, selectivity, and pharmacokinetic properties.

For example, in the development of kinase inhibitors, structure-based drug design (SBDD) is used to design molecules that can fit precisely into the active site of a target kinase, often inducing a specific conformation that leads to inhibition. nih.gov This approach has been successfully used to develop novel pyrimidine-based Aurora kinase inhibitors. nih.gov Similarly, in the agrochemical field, scaffold hopping strategies are employed to design new herbicides with improved efficacy and a broader spectrum of activity. mdpi.com The synthesis of novel derivatives often involves multi-step reaction sequences to introduce various functional groups onto the pyrimidine ring and the phenyl group, allowing for a systematic exploration of the chemical space around the core scaffold. nih.govnih.gov

Synergistic Approaches Combining Experimental and Computational Research

The advancement of our understanding and application of this compound and its derivatives is greatly accelerated by the synergistic use of experimental and computational research methods . researchgate.netnih.govrsc.orgnih.govrsc.orgmdpi.com In silico techniques, such as molecular docking and density functional theory (DFT) calculations, are invaluable tools for predicting the biological activity and physicochemical properties of new compounds before they are synthesized in the laboratory. researchgate.netnih.govrsc.org

Molecular docking studies can provide insights into how a molecule binds to its biological target, helping to explain its mechanism of action and guide the design of more potent derivatives. rsc.org For example, docking studies have been used to understand the interaction of pyrimidine derivatives with various enzymes, including those involved in cancer and bacterial infections. researchgate.net DFT calculations can be used to investigate the electronic structure and reactivity of molecules, providing a deeper understanding of their properties. rsc.org

These computational predictions are then validated through in vitro and in vivo experimental studies. researchgate.netnih.govrsc.orgmdpi.com This iterative cycle of computational design, chemical synthesis, and biological evaluation allows for a more efficient and targeted approach to the discovery of new drugs, agrochemicals, and materials based on the this compound scaffold. The combination of these approaches has been successfully applied to the investigation of novel pyrimidine derivatives for their anticancer and antimicrobial activities. rsc.orgtandfonline.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(4-Methylphenyl)pyrimidine derivatives?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, substituted pyrimidine cores can be functionalized via Suzuki-Miyaura coupling with 4-methylphenylboronic acid under palladium catalysis. Reaction conditions (e.g., solvent, temperature, catalyst loading) must be optimized to minimize side products. Characterization via 1H^1H-NMR and LC-MS is critical to confirm regioselectivity and purity .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purification via column chromatography or recrystallization is often required to isolate isomers (e.g., oxazolo[4,5-d]pyrimidine derivatives) .

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H^1H-NMR to identify substituent positions (e.g., δ 2.33 ppm for methyl groups in ).
  • LC-MS to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography for absolute stereochemical assignment (as in for related dihydropyrimidines).
    • Advanced Tip : Computational methods (DFT) can predict electronic properties and validate experimental data .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound analogs be resolved?

  • Methodological Answer :

Assay Validation : Ensure consistency in biological assays (e.g., enzyme inhibition protocols in ).

Structural Analysis : Compare active/inactive analogs using crystallography or molecular docking (e.g., CDK inhibition studies in ).

Solubility/Permeability : Address discrepancies by evaluating physicochemical properties (logP, pKa) via HPLC or shake-flask methods.

  • Example : In , dimethyl ester derivatives showed higher bioactivity due to improved cell permeability compared to non-esterified analogs.

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound-based enzyme inhibitors?

  • Methodological Answer :

Substituent Variation : Systematically modify substituents at positions 2, 4, and 5 (e.g., methyl, methoxy, halogens) to assess steric/electronic effects.

Enzyme Binding Assays : Use fluorescence polarization or SPR to quantify binding affinities (e.g., ’s oxadiazole derivatives).

Computational Modeling : Apply molecular dynamics simulations to predict binding modes (e.g., ’s DFT studies on pyrimidine derivatives).

  • Case Study : In , trifluoromethyl-substituted analogs exhibited enhanced kinase inhibition due to hydrophobic interactions.

Q. How can researchers address spectral data discrepancies in novel this compound derivatives?

  • Methodological Answer :

Isomer Identification : Use 2D-NMR (e.g., 13C^{13}C-HSQC, COSY) to resolve overlapping signals (e.g., ’s oxazolo-pyrimidine assignments).

Dynamic Effects : Consider tautomerism or rotameric states affecting NMR spectra (e.g., ’s thione-thiol equilibrium).

Cross-Validation : Compare data with structurally characterized analogs (e.g., ’s crystallographic standards).

Q. What are the best practices for handling hazardous intermediates during synthesis?

  • Methodological Answer :

  • Waste Management : Segregate chlorinated or sulfur-containing byproducts (e.g., ’s methylsulfanyl derivatives) for professional disposal.
  • Safety Protocols : Use gloveboxes for air-sensitive reactions and fume hoods for volatile reagents (e.g., 2-chloro intermediates in ).
  • Documentation : Follow GHS guidelines for labeling and SDS preparation (e.g., ’s safety protocols).

Key Research Gaps and Recommendations

  • Synthetic Challenges : Improve regioselectivity in multi-substituted pyrimidine synthesis (e.g., ’s oxazolo derivatives).
  • Biological Mechanisms : Explore off-target effects using proteome-wide profiling (e.g., ’s CDK inhibitors).
  • Sustainability : Develop greener catalytic systems for large-scale synthesis (e.g., replace Pd with Fe/Ni catalysts).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.